N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(morpholine-4-sulfonyl)benzamide
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Description
N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(morpholine-4-sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H27N3O5S and its molecular weight is 493.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(morpholine-4-sulfonyl)benzamide is 493.16714214 g/mol and the complexity rating of the compound is 876. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(morpholine-4-sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(morpholine-4-sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tubercular Activity
The compound has been investigated for its potential as an anti-tubercular agent. Researchers designed and synthesized novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives were evaluated for their activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM. Some of these compounds also demonstrated low cytotoxicity to human cells, making them promising candidates for further development.
Sulfonyl Chloride Derivatives
The compound is related to 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride (CAS Number: 78078-92-9). This derivative has potential applications in synthetic chemistry and materials science . However, further research is needed to explore its specific uses.
N,N-Diethyl Derivative
Another related compound is N,N-diethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide (CAS Number: 53257-02-6). Although information on its applications is limited, it may be relevant in medicinal chemistry or other fields .
properties
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c1-2-3-13-29-23-12-11-22(20-5-4-6-21(24(20)23)26(29)31)27-25(30)18-7-9-19(10-8-18)35(32,33)28-14-16-34-17-15-28/h4-12H,2-3,13-17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVZFZJVKKSCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(morpholinosulfonyl)benzamide |
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